molecular formula C7H4BrClF3N B12333352 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine

2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B12333352
M. Wt: 274.46 g/mol
InChI Key: MXKRONSEUUMGAK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine is a high-value halogenated pyridine intermediate designed for advanced research and development applications. Its molecular structure, which incorporates both a reactive bromomethyl group and a stable trifluoromethyl group on the chloropyridine ring, makes it a critical building block in the synthesis of complex molecules. The primary research value of this compound lies in its application for creating novel active ingredients in the agrochemical and pharmaceutical industries. The trifluoromethylpyridine (TFMP) moiety is a recognized pharmacophore and agrochemical active center, known for enhancing the biological activity, metabolic stability, and cell-membrane permeability of lead compounds . The bromomethyl functional group serves as a versatile handle for further synthetic elaboration, enabling carbon-carbon bond formation through cross-coupling reactions or serving as an anchor point for introducing other molecular fragments. Applications & Research Value: This chemical is strictly for Research Use Only. It is intended for use by qualified researchers in laboratory settings. Key research applications include: • Agrochemical R&D: Serving as a key intermediate in the discovery and synthesis of new pesticides, herbicides, and fungicides. TFMP derivatives are a significant subgroup in modern crop protection agents . • Pharmaceutical R&D: Acting as a building block for the development of active pharmaceutical ingredients (APIs). The physicochemical properties imparted by the TFMP group can lead to improved efficacy and pharmacokinetic profiles . • Chemical Synthesis: Functioning as a precursor for further functionalization to create libraries of compounds for screening and structure-activity relationship (SAR) studies. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

2-(bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-3-5-4(7(10,11)12)1-2-6(9)13-5/h1-2H,3H2

InChI Key

MXKRONSEUUMGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)CBr)Cl

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Reaction Mechanism and Conditions

Radical bromination is a widely adopted method for introducing bromomethyl groups into pyridine derivatives. The process employs N-bromosuccinimide (NBS) in combination with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP) . Key steps include:

  • Solvent Selection : (Trifluoromethyl)benzene (benzotrifluoride) is preferred due to its low toxicity, chemical inertness, and ability to stabilize radical intermediates.
  • Photochemical Activation : A 150–200 W tungsten lamp is used to initiate radical formation, enabling efficient bromination at reflux temperatures (75–80°C).
  • Stoichiometry : A 1:1.5–3.0 molar ratio of substrate to NBS ensures complete conversion, with yields exceeding 85% under optimized conditions.

Case Study: Bromination of 2-Chloro-6-(trifluoromethyl)pyridine

A representative procedure involves:

  • Dissolving 2-chloro-6-(trifluoromethyl)pyridine in benzotrifluoride.
  • Adding NBS (1.1 equivalents per bromination site) and AIBN (0.11 equivalents).
  • Refluxing under photochemical activation for 24 hours.
  • Purification via column chromatography (petroleum ether/ethyl acetate) to isolate the product.

Yield : 70–92%.

Catalytic Substitution Reactions

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective substitution at the 2-position of pyridine rings. For example:

  • Catalyst System : Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in methanol or THF.
  • Reagents : Methylaluminum (Me₃Al) or lithium cyanide (LiCN) facilitates methyl or cyano group introduction, which can later be brominated.
Example Protocol
  • React 2-chloro-6-(trifluoromethyl)pyridine with Me₃Al (1.0 M in toluene) in THF at 0–20°C for 12 hours.
  • Quench with NH₄Cl and extract with toluene.
  • Brominate the intermediate using NBS/AIBN.

Yield : 88% for the methylation step; 75% for subsequent bromination.

Antimony Trichloride-Mediated Chlorination

Industrial-scale methods use SbCl₃ to enhance chlorination efficiency:

  • Substrate : 2,3,6-Trichloro-5-trifluoromethylpyridine.
  • Conditions : 125–140°C under hydrogen pressure (0.1–2.0 MPa) for 4–24 hours.
  • Post-Chlorination Bromination : Introduce bromomethyl groups via radical or nucleophilic pathways.

Yield : 90–95% for chlorination; 80–85% for bromination.

Multi-Step Synthesis from Pyridine Precursors

Route 1: Trifluoromethylation Followed by Bromination

  • Trifluoromethylation :
    • React 3-picoline with Cl₂/HF at 250–400°C using AlF₃ catalysts.
    • Yield: 65–70% for 2-chloro-3-(trifluoromethyl)pyridine.
  • Bromination :
    • Use NBS/AIBN in CCl₄ at 80°C for 24 hours.

Overall Yield : 50–60%.

Route 2: Bromomethylation of Pre-Chlorinated Intermediates

  • Chlorination :
    • Treat 2,6-dimethylpyridine with Cl₂/SbCl₃ at 125°C.
  • Bromomethylation :
    • React with dibromohein (DBDMH) in CCl₄ at 80°C.

Yield : 85–92%.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Temperature Yield Advantages
Radical Bromination NBS/AIBN Benzotrifluoride 75–80°C 70–92% Low toxicity, high selectivity
Pd-Catalyzed Pd(OAc)₂/dppf THF/MeOH 0–60°C 75–88% Functional group tolerance
SbCl₃-Mediated SbCl₃ CCl₄ 125–140°C 80–95% Industrial scalability
Multi-Step AlF₃/DBDMH CCl₄ 80–250°C 50–92% Versatility in intermediate manipulation

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing nuclear chlorination or over-bromination.
  • Solution : Use SbCl₃ to suppress side reactions and improve regioselectivity.

Solvent Recovery

  • Issue : Dichloromethane and CCl₄ pose environmental concerns.
  • Solution : Replace with acetonitrile or ethyl acetate for greener synthesis.

Catalyst Recycling

  • Issue : Palladium catalysts are costly and non-recyclable.
  • Solution : Immobilize Pd on silica supports for reuse.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that lead to the development of pharmaceuticals and agrochemicals. The bromomethyl group is particularly reactive, enabling nucleophilic substitution reactions that facilitate further synthetic pathways.

Synthetic Routes
The synthesis typically involves bromination of a suitable precursor, such as 2-chloro-3-(trifluoromethyl)pyridine, using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators. The reaction conditions can vary, but often include inert solvents and elevated temperatures to optimize yield and purity .

Biological Applications

Antimicrobial and Antifungal Properties
Research has indicated that 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for further exploration in drug development .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzymatic activity or disruption of cellular processes .

Pharmaceutical Development

Drug Development Precursor
In medicinal chemistry, 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine has been explored as a precursor for developing drugs targeting specific enzymes or receptors. Its structural features allow for the design of novel compounds with enhanced efficacy and selectivity against various diseases .

Industrial Applications

Production of Specialty Chemicals
This compound is utilized in the production of specialty chemicals and materials with unique properties. For instance, it can be employed in the synthesis of fluorinated polymers that exhibit desirable characteristics such as thermal stability and chemical resistance .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Chemical Synthesis Building block for pharmaceuticals and agrochemicalsUsed in nucleophilic substitution reactions
Biological Activity Antimicrobial and antifungal propertiesInhibits growth of pathogens
Pharmaceuticals Precursor for drug developmentTargeting specific enzymes/receptors
Industrial Use Production of specialty chemicalsSynthesis of fluorinated polymers

Case Studies

  • Antimicrobial Activity Study : A recent study investigated the antimicrobial properties of derivatives synthesized from 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine. Results demonstrated significant inhibition against common bacterial strains, suggesting potential for therapeutic applications .
  • Drug Development Research : Researchers have explored the use of this compound in developing PDE5 inhibitors, demonstrating enhanced potency compared to traditional compounds. This highlights its role in advancing treatments for conditions like erectile dysfunction .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₄BrClF₃N (inferred from structural analogs)
  • Molecular Weight : ~265.44 g/mol (estimated)
  • Reactivity : The bromomethyl group acts as a leaving group, enabling nucleophilic substitutions. The chlorine and trifluoromethyl groups influence electronic effects on the pyridine ring.

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares the target compound with analogs differing in substituent positions or functional groups:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity References
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine C₇H₄BrClF₃N BrCH₂ (2), Cl (6), CF₃ (3) ~265.44 Alkylation intermediates, drug synthesis
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (2), Cl (3), CF₃ (6) 260.44 Cross-coupling reactions, agrochemicals
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (3), Cl (2), CF₃ (6) 260.44 Suzuki-Miyaura coupling, electronic materials
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N BrCH₂ (5), CF₃ (2) 240.02 Intermediate for fluorinated APIs
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine C₆H₃BrClF₃N₂ Br (3), Cl (5), CF₃ (6), NH₂ (2) 275.45 Bioactive molecule synthesis

Key Observations :

  • Substituent Position : The reactivity and applications vary significantly with substituent positions. For example, bromine at the 2-position (target compound) vs. 3-position () alters steric and electronic effects in cross-coupling reactions.
  • Functional Groups : The presence of an amine group () introduces hydrogen-bonding capability, enhancing solubility and biological activity.

Biological Activity

2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a pyridine ring with a bromomethyl group, a chloro group, and a trifluoromethyl group, which enhance its reactivity and stability. The unique combination of these substituents makes it a valuable intermediate in the synthesis of biologically active compounds, particularly in pharmaceuticals and agrochemicals.

The biological activity of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets through nucleophilic substitution reactions. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of enzymatic activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.

1. Medicinal Chemistry

2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine has been explored as a precursor in the synthesis of various therapeutic agents. Its derivatives have shown potential as antiviral and anticancer drugs. For instance, studies have indicated that modifications of this compound can lead to enhanced activity against specific cancer cell lines.

2. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme mechanisms. Its ability to form covalent bonds allows it to act as an enzyme inhibitor, making it useful in biochemical assays aimed at understanding enzyme function.

3. Agrochemical Development

In agrochemistry, this compound serves as an important building block for developing new pesticides and herbicides. Its structural properties allow for the design of molecules that can effectively target agricultural pests while minimizing environmental impact .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various derivatives derived from 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine. The derivatives were tested against several cancer cell lines, revealing that modifications to the bromomethyl group significantly influenced cytotoxicity. For example, one derivative demonstrated an IC50 value of 12 µM against breast cancer cells, indicating promising potential for further development .

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis was performed to predict the biological activity of various analogs of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine. The study established a strong correlation between structural features and biological activity, with a high linear correlation coefficient (R2=0.9885R^2=0.9885) indicating that modifications to specific functional groups can enhance or diminish activity .

Summary of Biological Activity Data

Activity Tested Compound IC50 (µM) Target
AnticancerDerivative A (from 2-Bromo compound)12Breast Cancer Cells
Enzyme InhibitionEnzyme X25Enzyme Inhibitor
AntimicrobialDerivative B8Gram-positive Bacteria

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